IT-901

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

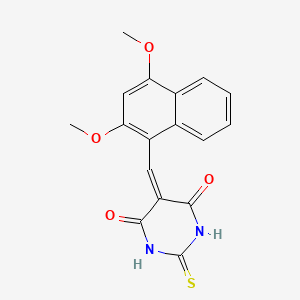

5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPCCOYRKEHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of IT-901: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of IT-901, a potent and selective small molecule inhibitor of the c-Rel transcription factor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway.

Introduction to c-Rel and its Role in Disease

The proto-oncogene c-Rel is a critical component of the Nuclear Factor-kappa B (NF-κB) family of transcription factors.[1] In its inactive state, NF-κB/c-Rel complexes are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of target genes. These genes are involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.

Dysregulation of the c-Rel signaling pathway is implicated in the pathogenesis of numerous diseases, particularly hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL). In these cancers, constitutive activation of c-Rel drives tumor cell survival and proliferation, making it a compelling target for therapeutic intervention.

This compound: A Selective c-Rel Inhibitor

This compound is a naphthalenethiobarbiturate derivative that has been identified as a potent inhibitor of the c-Rel subunit of NF-κB.[3][4] Preclinical studies have demonstrated its anti-cancer properties in various hematologic malignancy models.[5][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of c-Rel's DNA binding activity.[3] By preventing c-Rel from binding to its target gene promoters, this compound effectively blocks the transcription of genes essential for cancer cell survival and proliferation.

Furthermore, studies have shown that this compound's inhibition of the NF-κB pathway leads to a reduction in the stimulation of the oxidative stress response gene heme oxygenase-1 (HMOX1).[5] This disruption of redox homeostasis results in the selective induction of oxidative stress and subsequent apoptosis in lymphoma cells.[3][4]

While this compound demonstrates potent inhibition of c-Rel, it has a weaker effect on other NF-κB subunits like p50 and p52, and only mildly affects p65 activity.[3] This selectivity for c-Rel is a key characteristic of its mechanism.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Target | IC50 Value | Source |

| Biochemical Assay | NF-κB subunit c-Rel | 0.1 µM | [6] |

| DNA Binding Assay | c-Rel DNA binding | 3 µM | [6][7] |

| Cell-based Assay (T-cell IL-2 expression) | c-Rel | 2.9 µM | [3] |

| Cell Growth Inhibition | DLBCL Cell Lines (ABC and GCB subtypes) | 3 - 4 µM | [3] |

Table 1: Summary of this compound IC50 Values

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanism of action of this compound, the following diagrams illustrate the c-Rel signaling pathway, a typical experimental workflow to assess its activity, and the logical relationship of its inhibitory mechanism.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the binding of c-Rel to its DNA consensus sequence and the inhibitory effect of this compound on this interaction.

Materials:

-

Nuclear protein extracts from treated and untreated cells.

-

32P-labeled double-stranded oligonucleotide probe containing the c-Rel binding consensus sequence (e.g., CD28RE).

-

Poly-dI:dC as a non-specific competitor DNA.

-

Binding buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, glycerol, and a non-ionic detergent).

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer (Tris/Borate/EDTA).

Protocol:

-

Prepare the binding reaction mixture by combining the nuclear extract, poly-dI:dC, and binding buffer.

-

Add serial dilutions of this compound or vehicle control to the respective reaction tubes.

-

Incubate the reactions at room temperature for a specified time (e.g., 20 minutes) to allow for inhibitor binding.[3]

-

Add the 32P-labeled c-Rel probe to each reaction and incubate for another period (e.g., 20 minutes) at room temperature to allow for protein-DNA binding.[3]

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis in TBE buffer until the dye front reaches the bottom of the gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.

-

A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of c-Rel DNA binding.

NF-κB DNA Binding ELISA

This is a quantitative method to measure the amount of active c-Rel in nuclear extracts that can bind to its consensus DNA sequence.

Materials:

-

Nuclear protein extracts from treated and untreated cells.

-

ELISA plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Primary antibody specific for the c-Rel subunit.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., sulfuric acid).

-

Wash buffer.

Protocol:

-

Add nuclear extracts to the wells of the ELISA plate and incubate to allow for the binding of active NF-κB to the immobilized oligonucleotide.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against c-Rel and incubate.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

Add the TMB substrate and incubate in the dark until a color change is observed.

-

Add the stop solution to quench the reaction.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of c-Rel bound to the DNA.

Conclusion

This compound is a promising c-Rel inhibitor with a well-defined mechanism of action. By selectively targeting the DNA binding activity of c-Rel, this compound disrupts a key signaling pathway that is crucial for the survival and proliferation of various cancer cells, particularly those of hematologic origin. Its ability to induce oxidative stress and apoptosis in a cancer-selective manner highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers dedicated to advancing the development of novel cancer therapies.

References

- 1. c-Rel and its many roles in cancer: an old story with new twists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB/Rel Transcription Factors in Pancreatic Cancer: Focusing on RelA, c-Rel, and RelB [mdpi.com]

- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | c-Rel/NF-κB inhibitor | Probechem Biochemicals [probechem.com]

The Core Function of IT-901 in T-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-901 is a novel, selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, demonstrating promising activity in pre-clinical models of hematological malignancies.[1] This document provides an in-depth technical overview of the function of this compound, with a specific focus on its effects on T-lymphocytes. While its primary therapeutic action is the induction of apoptosis in malignant B-cells, its interaction with T-cells is nuanced and critical to understanding its overall immunomodulatory effects. This compound's mechanism centers on the inhibition of the c-Rel and p65 (RelA) subunits of the NF-κB complex, key regulators of immune responses, inflammation, and cell survival.[1][2]

Mechanism of Action in the Context of T-Lymphocytes

The primary function of this compound is the targeted inhibition of the canonical NF-κB pathway. In T-cells, this pathway is essential for activation, differentiation, survival, and effector functions. The key heterodimers in this pathway are p50/p65 and p50/c-Rel.[1][3] this compound exerts its effect by limiting the DNA binding ability of the p65 and c-Rel subunits, thereby preventing the transcription of their target genes.[1]

Unlike its effect on Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS) cells, this compound does not induce apoptosis in normal T-lymphocytes.[1] This selectivity is a crucial feature of the compound. Instead of direct cytotoxicity, the function of this compound in T-cells is primarily immunomodulatory, driven by the specific roles of its targets, c-Rel and p65.

Role of c-Rel and p65 in T-Cell Subsets:

-

Effector T-cells (CD4+ and CD8+): Both p65 and c-Rel are involved in the activation and proliferation of conventional T-cells. They regulate the expression of key cytokines such as IL-2, which is vital for T-cell proliferation.[4][5][6] Inhibition of these subunits by this compound would therefore be expected to modulate T-cell expansion and cytokine release. The differential dependence of CD4+ and CD8+ T-cells on c-Rel for survival suggests that this compound may have distinct effects on these populations.[6]

-

Regulatory T-cells (Tregs): The transcription factor c-Rel plays a critical, non-redundant role in the development and maintenance of regulatory T-cells (Tregs), which are essential for maintaining immune tolerance.[4][6] By inhibiting c-Rel, this compound has the potential to decrease the suppressive function of Tregs. In a tumor microenvironment, this could lead to an enhanced anti-tumor immune response by "releasing the brakes" on cytotoxic T-cells.

Therefore, the primary function of this compound in relation to T-cells is not direct killing, but rather the modulation of their activation and differentiation, with a particularly significant potential impact on the Treg population. This could be a key mechanism in its observed efficacy in pre-clinical models of graft-versus-host disease (GvHD), a T-cell mediated pathology.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound. The data is extracted from the study by Vaisitti et al. in Haematologica (2017).

Table 1: Effect of this compound on NF-κB (p65 and p50 Subunits) DNA Binding Activity in Primary CLL Cells

| This compound Concentration | Mean O.D. (450nm) - p65 | % Inhibition of p65 | Mean O.D. (450nm) - p50 | % Inhibition of p50 |

| Vehicle (NT) | 1.2 | 0% | 0.8 | 0% |

| 1 µM | 0.8 | 33% | 0.6 | 25% |

| 5 µM | 0.4 | 67% | 0.4 | 50% |

| 10 µM | 0.2 | 83% | 0.3 | 63% |

| (Data derived from analysis of primary CLL cells (n=13) co-cultured on a stromal layer to maximize NF-κB activation and treated for 6 hours. O.D. = Optical Density, a measure of DNA binding activity.)[1] |

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Primary CLL Cells

| This compound Concentration | % Apoptosis (Annexin V+) after 24h |

| Vehicle | ~15% |

| 5 µM | ~40% |

| 10 µM | ~60% |

| (Data represents the percentage of apoptotic cells as measured by Annexin V staining and flow cytometry.)[1] |

Table 3: Effect of this compound on Normal B and T Lymphocytes

| Cell Type | Treatment | Outcome |

| Normal B-cells | This compound | No significant induction of apoptosis |

| Normal T-cells | This compound | No significant induction of apoptosis |

| (Qualitative summary from Vaisitti et al. (2017), indicating the selectivity of this compound for malignant cells.)[1] |

Key Experimental Protocols

1. NF-κB DNA Binding Activity Assay

-

Objective: To quantify the DNA binding activity of specific NF-κB subunits (p65, p50, and c-Rel) in nuclear extracts.

-

Methodology: An ELISA-based microwell assay (TransAM NF-κB Kit, Active Motif) was utilized.[1]

-

Nuclear proteins were extracted from primary CLL cells or cell lines following treatment with this compound or vehicle.

-

Aliquots of nuclear extracts (7.5 μg) were added to a 96-well plate coated with an immobilized oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').[1][7]

-

Only active NF-κB dimers in the extract bind to the oligonucleotide.

-

A primary antibody specific for the NF-κB subunit of interest (e.g., anti-p65) was added to each well.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.

-

A colorimetric substrate was added, and the absorbance was measured at 450 nm. The intensity of the color is proportional to the amount of bound NF-κB subunit.[1][7]

-

2. Measurement of Mitochondrial Reactive Oxygen Species (mROS)

-

Objective: To measure the levels of mROS in cells treated with this compound.

-

Methodology: Flow cytometry using the MitoSOX Red mitochondrial superoxide indicator.[1]

-

Cells were treated with this compound or vehicle for the desired time (e.g., 6 hours).

-

The cells were then incubated with MitoSOX Red reagent (typically at a concentration of 1-5 µM) for 20-30 minutes at 37°C, protected from light.[8][9]

-

MitoSOX Red penetrates mitochondria where it is oxidized by superoxide, causing it to fluoresce.

-

After incubation, cells were washed to remove excess probe.

-

The fluorescence intensity of the cell population was analyzed using a flow cytometer. An increase in fluorescence indicates an increase in mROS production.[1][8][9]

-

Visualizations

Signaling Pathways and Workflows

Caption: Canonical NF-κB signaling pathway in T-cells and the inhibitory action of this compound.

Caption: High-level workflow for key experiments to determine this compound's effects.

Caption: Logical relationship of this compound's immunomodulatory function in T-cells.

References

- 1. Targeting metabolism and survival in chronic lymphocytic leukemia and Richter syndrome cells by a novel NF-κB inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-ΚB Activation as a Key Driver in Chronic Lymphocytic Leukemia Evolution to Richter’s Syndrome: Unraveling the Influence of Immune Microenvironment Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NFκB signaling in T cell memory [frontiersin.org]

- 4. A Key Role for NF-κB Transcription Factor c-Rel in T-Lymphocyte-Differentiation and Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The c-Rel Transcription Factor in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An ex vivo Approach to Assess Mitochondrial ROS by Flow Cytometry in AAV-tagged Astrocytes in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to IT-901 and the NF-κB Signaling Pathway

This document provides a comprehensive technical overview of the novel small molecule inhibitor this compound, detailing its mechanism of action concerning the Nuclear Factor-kappa B (NF-κB) signaling pathway. It includes quantitative data, detailed experimental protocols, and visualizations to support advanced research and development.

Introduction: The NF-κB Pathway and this compound

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[1] The NF-κB signaling network comprises five related proteins: p50 (NF-κB1), p52 (NF-κB2), p65 (RelA), RelB, and c-Rel. Aberrant or constitutive activation of the NF-κB pathway is a hallmark of many human cancers, including various hematologic malignancies like B-cell lymphomas, where it drives tumor growth, survival, and drug resistance.[2]

This compound is a bioactive naphthalenethiobarbiturate derivative identified as a potent, direct inhibitor of the NF-κB subunit c-Rel and also shows activity against p65.[1][2][3][4] Its development represents a promising therapeutic strategy for targeting cancers reliant on NF-κB signaling. Preclinical studies have demonstrated its anti-lymphoma properties both in vitro and in vivo, making it a subject of significant interest for drug development.[1][2][3]

The Canonical NF-κB Signaling Pathway

The most well-characterized route to NF-κB activation is the canonical pathway, which is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 (IL-1). In its inactive state, NF-κB dimers (most commonly a heterodimer of p50 and p65/c-Rel) are held in the cytoplasm by a family of inhibitor proteins, known as IκB (Inhibitor of κB).

The signaling cascade proceeds as follows:

-

Receptor Activation: A ligand, such as TNFα, binds to its corresponding cell surface receptor (e.g., TNFR1).

-

IKK Complex Activation: This binding event triggers a series of downstream protein recruitment and modification events that lead to the activation of the IκB kinase (IKK) complex. This complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator).

-

IκBα Phosphorylation and Degradation: The activated IKK complex, primarily through IKKβ, phosphorylates the IκBα protein on specific serine residues.

-

NF-κB Release and Nuclear Translocation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB subunits.

-

Transcriptional Activation: The now-active NF-κB dimer translocates into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating their transcription. Key target genes include those involved in cell survival (e.g., XIAP) and stress response (e.g., HMOX1).

This compound: Mechanism of Action and Quantitative Efficacy

Direct Inhibition of NF-κB Subunits

This compound functions by directly targeting and inhibiting the activity of the NF-κB subunits c-Rel and p65.[2][3][4] This inhibition prevents the nuclear translocation of active NF-κB dimers and/or their ability to bind to κB DNA consensus sites.[4][5] The primary consequence of this action is the blockade of NF-κB-mediated gene transcription.

A key discovery in the mechanism of this compound's anti-lymphoma effect is its interaction with cellular stress responses. One of the genes regulated by NF-κB is Heme Oxygenase-1 (HMOX1), which plays a role in protecting cells from oxidative stress.[1][2] By inhibiting c-Rel/p65, this compound reduces the expression of HMOX1. This suppression of a key antioxidant defense gene leads to an accumulation of reactive oxygen species (ROS) specifically within cancer cells, which have a higher basal level of oxidative stress. This elevated ROS level triggers apoptotic cell death, demonstrating a cancer-selective mechanism of action.[1][2]

Quantitative Efficacy Data

The potency of this compound has been quantified in various in vitro models. It demonstrates superior efficacy compared to earlier generation c-Rel inhibitors like IT-603.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Global NF-κB Activity IC₅₀ | ~3 µM | BALB/c splenocytes (LPS-stimulated) | Estimated via bioluminescence reporter assay. IT-603 IC₅₀ was ~18.8 µM in the same assay. | [2] |

| c-Rel Inhibition IC₅₀ | 2.9 µM | Cell-free system (c-Rel protein + κB probe) | Direct measurement of c-Rel DNA binding inhibition. | [2] |

| Cell Growth IC₅₀ | 3 - 4 µM | Human DLBCL Cell Lines (ABC and GCB subtypes) | Measured after 72 hours of treatment via MTS assay. | [2] |

| Effective Concentration | 5 µM | Primary Richter Syndrome (RS) cells | Significantly decreased p50/p65 DNA binding after 6 hours and induced significant apoptosis after 24 hours. | [5] |

DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell-like; GCB: Germinal Center B-like; IC₅₀: Half maximal inhibitory concentration.

Key Experimental Methodologies

Evaluating the efficacy and mechanism of action of an NF-κB inhibitor like this compound requires a suite of molecular and cellular biology techniques. Below are detailed protocols for key assays.

Experimental Workflow Visualization

The general workflow for testing this compound involves treating cultured cells, harvesting them, preparing cellular extracts, and performing downstream analysis to measure specific endpoints like protein expression, DNA binding, or cell viability.

Protocol: Western Blot for NF-κB Translocation

This protocol is used to determine the levels of NF-κB subunits (p65, c-Rel) in the cytoplasm versus the nucleus, providing a direct measure of translocation.

-

Cell Culture and Treatment: Seed lymphoma cells (e.g., TMD8) at a density of 0.5 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 0, 1, 3, 5, 10 µM) for a specified time (e.g., 6 hours).

-

Nuclear and Cytoplasmic Extraction:

-

Harvest approximately 2-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash cells once with ice-cold PBS.

-

Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic extraction buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors).

-

Incubate on ice for 15 minutes, then add 10 µL of 10% NP-40 and vortex vigorously for 15 seconds.

-

Centrifuge at 14,000 x g for 2 minutes at 4°C. The supernatant is the cytoplasmic fraction.

-

Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., buffer containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein from each extract onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies against p65 (e.g., Cell Signaling Technology #8242) and c-Rel. Use Lamin A/C as a nuclear loading control and β-tubulin as a cytoplasmic loading control.[4]

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[6] Quantify band intensity using software like ImageJ.

Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 6-8 hours to induce NF-κB activity.

-

-

Cell Lysis:

-

Remove the culture medium and wash the cells once with PBS.

-

Add 30-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[8]

-

-

Luminescence Measurement:

-

Use a dual-luciferase assay kit (e.g., from Promega).[7]

-

In a luminometer, inject the Luciferase Assay Reagent II (for firefly luciferase) into the cell lysate and measure the luminescence.[9]

-

Subsequently, inject the Stop & Glo® Reagent (which quenches the firefly signal and provides the substrate for Renilla luciferase) and measure the second luminescence.[10]

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.

-

Compare the normalized luciferase activity in this compound-treated wells to the stimulated control to determine the extent of inhibition.

-

Protocol: Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Treatment: Add 100 µL of medium containing 2x the final concentration of this compound to achieve a dose-response curve (e.g., 0 to 20 µM).

-

Incubation: Culture the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) directly to each well.[2]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.[2]

-

Data Analysis: Blank-correct the absorbance values. Express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of the NF-κB pathway, primarily targeting the c-Rel and p65 subunits. Its mechanism of action, which involves the induction of cancer-cell-specific oxidative stress by downregulating NF-κB-mediated antioxidant responses, provides a clear rationale for its development as an anti-cancer therapeutic, particularly for hematologic malignancies. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this compound and other NF-κB inhibitors, facilitating the advancement of targeted cancer therapies.

References

- 1. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]

- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 8. bowdish.ca [bowdish.ca]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

An In-depth Technical Guide to IT-901: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-901 is a potent and selective small molecule inhibitor of the c-Rel subunit of the nuclear factor-kappa B (NF-κB) transcription factor family.[1][2] As a member of the naphthalenethiobarbiturate chemical class, this compound has demonstrated significant anti-cancer properties in preclinical models of hematologic malignancies, particularly B-cell lymphomas. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically defined as 5-[(2,4-dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione. Its structure is characterized by a naphthalene ring system linked to a thiobarbiturate core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1584121-99-2 | [1] |

| Molecular Formula | C₁₇H₁₄N₂O₄S | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| Formal Name | 5-[(2,4-dimethoxy-1-naphthalenyl)methylene]dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione | [1] |

| SMILES | O=C1NC(S)=NC(C1=O)=Cc2c(OC)cc(OC)c3c2cccc3 | [1] |

| InChI | InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11-9-5-3-4-6-10(9)12(11)7-15-16(21)18-17(24)19-15/h3-8H,1-2H3,(H2,18,19,21,24) | [1] |

| Solubility | DMF: 33 mg/mL; DMSO: 33 mg/mL; DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | [1] |

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the c-Rel subunit of the NF-κB signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many hematologic malignancies, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.

Inhibition of NF-κB Signaling

This compound directly inhibits the DNA binding activity of c-Rel and, to a lesser extent, the p65 subunit of NF-κB. This blockade of NF-κB transcriptional activity disrupts the expression of downstream target genes that are essential for tumor cell survival.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Induction of Oxidative Stress and Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of oxidative stress specifically in cancer cells. By inhibiting NF-κB, this compound downregulates the expression of antioxidant genes. This leads to an accumulation of mitochondrial reactive oxygen species (mROS), causing mitochondrial damage, a decrease in mitochondrial membrane potential, and ultimately triggering the intrinsic apoptotic pathway.

Caption: this compound's mechanism of action leading to apoptosis.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of this compound in various hematologic cancer cell lines.

Table 2: IC₅₀ Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | Subtype | IC₅₀ (µM) | Reference |

| HBL1 | ABC | ~3-4 | |

| TMD8 | ABC | ~3-4 | |

| U2932 | ABC | ~3-4 | |

| Ly19 | GCB | ~3-4 | |

| SU-DHL4 | GCB | ~3-4 | |

| SU-DHL8 | GCB | ~3-4 |

ABC: Activated B-cell-like; GCB: Germinal Center B-cell-like

Table 3: Apoptotic Effects of this compound on Primary Chronic Lymphocytic Leukemia (CLL) Cells

| Treatment Condition | Duration | Apoptosis Rate (%) | Notes | Reference |

| This compound (5 µM) | 24 hours | Significant increase | Dose- and time-dependent | |

| This compound (10 µM) | 48 hours | Further increase | - | |

| Ibrutinib (2.5 µM) + this compound (5 µM) | 48 hours | ~48% | Synergistic effect observed |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific experimental requirements.

Cell Viability and IC₅₀ Determination (MTS Assay)

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours. Include both negative (vehicle) and positive (e.g., etoposide) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Staining: Add a mitochondria-specific ROS-sensitive dye (e.g., MitoSOX™ Red) to the cell culture medium and incubate for 10-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells with warm buffer or medium to remove excess dye.

-

Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in mROS production.

Caption: A typical experimental workflow for evaluating this compound's in vitro activity.

Conclusion

This compound is a promising c-Rel inhibitor with a well-defined mechanism of action that involves the induction of oxidative stress and apoptosis in cancer cells. Its efficacy in preclinical models of B-cell malignancies suggests its potential as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and experimental methodologies to facilitate further investigation into its therapeutic applications.

References

IT-901: A Potent Modulator of Immune Responses Through Targeted c-Rel/NF-κB Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: IT-901 is a novel, orally active small molecule that acts as a potent inhibitor of the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor family.[1][2] By targeting these key regulators of immune signaling, this compound has demonstrated significant potential in modulating immune responses, particularly in the context of hematologic malignancies and graft-versus-host disease (GVHD).[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for key assays, aimed at researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound exerts its immunomodulatory effects by directly inhibiting the DNA binding of c-Rel and, to a lesser extent, the p65 (RelA) subunits of the NF-κB complex.[1] The NF-κB signaling pathway is a cornerstone of the immune system, regulating the expression of a vast array of genes involved in inflammation, cell survival, proliferation, and apoptosis. In many cancers, particularly lymphoid malignancies, this pathway is constitutively active, driving tumor growth and resistance to therapy.[1]

This compound, a bioactive naphthalenethiobarbiturate derivative, has an IC50 of 0.1 μM for NF-κB DNA binding and 3 μM for c-Rel DNA binding.[2] By blocking the activity of c-Rel and p65, this compound can effectively shut down the pro-survival signals in cancer cells and modulate the inflammatory cytokine profile.[3]

Below is a diagram illustrating the targeted inhibition of the NF-κB signaling pathway by this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in various preclinical models of hematologic malignancies.

In Vitro Studies

In vitro studies have shown that this compound induces apoptosis and reduces cell viability in a dose-dependent manner in human Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), and Richter Syndrome (RS) cells.[1][3][4] Notably, this compound shows selectivity for malignant cells with minimal toxicity to normal B and T lymphocytes.[1]

| Cell Line/Primary Cells | Cancer Type | This compound Concentration | Effect | Reference |

| SU-DHL8, TMD8 | DLBCL | 3 µM | Inhibition of nuclear translocation of NF-κB subunits (p65, p52, p50, c-Rel) | [3] |

| Human DLBCL cell lines | DLBCL | 4 µM (48 hours) | Increased Annexin-V positive pro-apoptotic cells | [3] |

| ABC and GCB DLBCL cells | DLBCL | 1, 3, 5 µM (24 hours) | Decreased proliferation of viable cells | [2] |

| Primary human CLL and RS cells | CLL, RS | Dose-dependent | Induction of apoptosis | [1][4] |

| Primary CLL cells | CLL | 1, 5, 10 µM (6 hours) | Diminished expression of nuclear and cytosolic p65 and p50 | [2] |

In Vivo Studies

In vivo studies using xenograft models have corroborated the anti-tumor effects of this compound.

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| NSG mice with EBV-induced B cell lymphoma xenograft | B cell lymphoma | 20 mg/kg, i.p. daily | Inhibition of tumor growth | [3] |

| Xenograft and patient-derived xenograft models | CLL and RS | Systemic treatment | Reduced tumor growth | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Culture and Reagents

-

Cell Lines: SU-DHL8, TMD8, and other human DLBCL cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Primary Cells: Primary CLL and RS cells were isolated from patient samples.

-

This compound: this compound was dissolved in a suitable vehicle solution for in vitro and in vivo studies.

Nuclear Translocation Assay (Flow Cytometry)

-

Cell Treatment: DLBCL cells (SU-DHL8, TMD8) were cultured in the presence of this compound (3µM) or a control vehicle solution for 24 hours.[3]

-

Staining: Cells were harvested, and intranuclear staining for NF-κB subunits (p65, p52, p50, and c-Rel) was performed as previously described.[3]

-

Flow Cytometry: Samples were analyzed on an LSR II flow cytometer (BD Biosciences).

-

Data Analysis: Data was analyzed using FlowJo software (TreeStar Software).[3]

Apoptosis Assay (Annexin-V Staining)

-

Cell Treatment: Human DLBCL cell lines were treated with this compound (4µM) or a control vehicle for 48 hours.[3]

-

Staining: Cells were stained with Annexin-V and a dead cell marker (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.

-

Flow Cytometry: The percentage of Annexin-V positive cells was determined by flow cytometry.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Human EBV-BLCL and control human CD19+ PBMC were cultured for 3 days in the presence of serial dilutions of this compound.[3]

-

MTS Reagent Addition: The tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] was added to the culture media.[3]

-

Incubation and Measurement: The conversion of MTS into formazan was measured by the absorbance at 490nm, which correlates with the number of viable cells.[3]

In Vivo Xenograft Model

-

Tumor Cell Implantation: 5x10^6 EBV-BLCL were administered subcutaneously into NSG mice.[3]

-

Treatment Initiation: On day 8 after tumor challenge, treatment with this compound (20 mg/kg, i.p. daily), vehicle, or no treatment was initiated.[3]

-

Tumor Growth Monitoring: Tumor volume was measured regularly to assess the efficacy of the treatment.

The following diagram outlines a general experimental workflow for evaluating the in vitro efficacy of this compound.

Pharmacokinetics

This compound has a superior pharmacokinetic profile compared to its predecessor, IT-603.[3] When administered intraperitoneally at a dose of 12-20 mg/kg, this compound shows an increased half-life (T1/2) and maximum concentration (Cmax).[2]

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action targeting the c-Rel and p65 subunits of the NF-κB pathway. Its potent anti-tumor activity in preclinical models of hematologic malignancies, coupled with a favorable pharmacokinetic profile, underscores its potential as a therapeutic candidate. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this compound and other NF-κB inhibitors. Further research is warranted to fully elucidate its clinical potential in various immune-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of a c-Rel inhibitor that mediates anticancer properties in hematologic malignancies by blocking NF-κB-controlled oxidative stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kB inhibitor this compound shows promise in Richter syndrome | MDedge [mdedge.com]

In-depth Technical Guide on IT-901 Naphthalenethiobarbiturate Derivative Studies

Notice: A comprehensive search for publicly available scientific literature, clinical trial data, and other technical documentation regarding a compound specifically identified as "IT-901 naphthalenethiobarbiturate derivative" did not yield any relevant results. The information presented below is based on general principles of drug discovery and development and provides a hypothetical framework for the kind of studies that would be conducted on such a compound. This is intended to serve as a template and guide for what a technical whitepaper on a novel compound might entail.

Executive Summary

This document provides a speculative overview of the preclinical and potential clinical studies that would be necessary to characterize a novel therapeutic agent, designated this compound, a putative naphthalenethiobarbiturate derivative. The focus is on the methodologies, data presentation, and logical workflows that would be essential for a thorough investigation of its pharmacological properties.

Introduction to Naphthalenethiobarbiturate Derivatives

Thiobarbiturates are a class of compounds known for their effects on the central nervous system, historically used as anesthetics and sedatives. The introduction of a naphthalene moiety to a thiobarbiturate core could significantly alter its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic applications. This section would typically detail the rationale for the development of this compound, its potential therapeutic targets, and the unmet medical need it aims to address.

Hypothetical Mechanism of Action

Without specific data on this compound, we can postulate potential mechanisms of action based on its chemical class. Thiobarbiturates are known to interact with GABA-A receptors. The naphthalene group might confer specificity for certain receptor subunits or introduce novel interactions with other signaling pathways.

Postulated Signaling Pathway

A potential signaling pathway for a thiobarbiturate derivative could involve the enhancement of GABAergic inhibition. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and validation of findings. Below are examples of protocols that would be essential in the study of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

-

Prepare cell membrane homogenates from a cell line stably expressing human recombinant GABA-A receptors.

-

Incubate the membrane preparations with varying concentrations of this compound and a radiolabeled ligand (e.g., [3H]muscimol).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.

Electrophysiology Patch-Clamp Assay

Objective: To measure the functional effect of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Culture primary neurons or a suitable cell line expressing GABA-A receptors on coverslips.

-

Perform whole-cell patch-clamp recordings.

-

Apply GABA at a concentration that elicits a submaximal current (EC20).

-

Co-apply varying concentrations of this compound with GABA to determine the potentiation of the GABA-induced current.

-

Record and analyze the changes in current amplitude and kinetics.

Quantitative Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Binding Affinity of this compound for GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) ± SEM |

| α1β2γ2 | 50 ± 5 |

| α2β3γ2 | 75 ± 8 |

| α3β3γ2 | 120 ± 15 |

| α5β3γ2 | 200 ± 25 |

Table 2: Hypothetical Potentiation of GABA-Evoked Currents by this compound

| This compound Conc. (µM) | % Potentiation of EC20 GABA Response ± SEM |

| 0.1 | 15 ± 3 |

| 1 | 80 ± 10 |

| 10 | 250 ± 30 |

| 100 | 400 ± 45 |

Experimental Workflow Visualization

Visualizing the experimental workflow ensures a clear understanding of the study design.

Caption: A generalized workflow for preclinical and clinical drug development.

Conclusion and Future Directions

This document outlines a hypothetical framework for the comprehensive study of a novel naphthalenethiobarbiturate derivative, this compound. Should this compound become publicly researched, the experimental protocols, data presentation formats, and logical workflows described herein would be essential for its evaluation. Future studies would need to focus on elucidating its detailed mechanism of action, safety profile, and therapeutic efficacy in relevant disease models.

Methodological & Application

Application Notes: IT-901 in Mouse Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-901 is a potent and orally active small molecule inhibitor of the NF-κB subunit c-Rel.[1][2] As a key regulator in the NF-κB signaling pathway, c-Rel is frequently implicated in the pathogenesis of various human lymphoid tumors, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated that this compound possesses significant anti-tumor properties in models of B-cell lymphoma, acting through the modulation of oxidative stress responses controlled by NF-κB.[2][3] These application notes provide a summary of the available data and detailed protocols for the use of this compound in preclinical mouse models of lymphoma.

Mechanism of Action

This compound selectively targets the c-Rel subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor complex. In many lymphomas, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to apoptosis. This compound inhibits the DNA binding of c-Rel, thereby blocking the transcription of its target genes. This disruption of the NF-κB signaling cascade leads to an increase in reactive oxygen species (ROS) specifically within cancer cells, inducing apoptosis while sparing normal leukocytes.[2] This targeted induction of oxidative stress forms the basis of its anti-lymphoma activity.[3]

Caption: Signaling pathway of this compound, an inhibitor of the NF-κB subunit c-Rel.

Data Presentation

In Vitro Activity of this compound

The inhibitory effects of this compound have been quantified against key molecular targets and various lymphoma cell lines.

| Target / Cell Line | Assay Type | IC50 Value | Reference |

| NF-κB DNA Binding | Biochemical Assay | 0.1 µM | [1] |

| c-Rel DNA Binding | Biochemical Assay | 3.0 µM | [1] |

| DLBCL (ABC-type) | Cell Proliferation | ~3.0 - 4.0 µM | [1] |

| DLBCL (GCB-type) | Cell Proliferation | ~3.0 - 4.0 µM | [1] |

| EBV-induced B-cell Lymphoma | Cell Proliferation | < 3.0 µM | [3] |

DLBCL: Diffuse Large B-cell Lymphoma; ABC: Activated B-cell like; GCB: Germinal Center B-cell like; EBV: Epstein-Barr Virus.

In Vivo Efficacy of this compound in Mouse Models

This compound has demonstrated anti-tumor activity and the ability to mitigate graft-versus-host disease (GVHD) in lymphoma-relevant mouse models.

| Mouse Model | Dosing Regimen | Administration | Outcome | Reference |

| EBV-induced B-cell Lymphoma Xenograft (NSG mice) | 20 mg/kg, daily | Intraperitoneal (i.p.) | Significant inhibition of tumor growth | [3] |

| Allogeneic Transplant (GVHD Model) | 24 mg/kg, every other day for 2 weeks | Intraperitoneal (i.p.) | Effective treatment of acute GVHD with preserved anti-lymphoma activity | [1] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Model of Human B-cell Lymphoma

This protocol describes the establishment of a subcutaneous xenograft model using human lymphoma cells in immunodeficient mice to evaluate the efficacy of this compound.

1. Materials and Reagents:

-

Human Epstein-Barr Virus-immortalized B-lymphoblastoid cell line (EBV-BLCL).

-

NOD scid gamma (NSG) mice, 6-8 weeks old.

-

This compound compound.

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline; specific vehicle for this compound pharmacokinetics has been tested and should be optimized[3]).

-

Sterile PBS, pH 7.4.

-

Matrigel (optional, can improve tumor take-rate).

-

Syringes (1 mL) and needles (27G).

-

Calipers for tumor measurement.

2. Cell Preparation and Implantation:

-

Culture EBV-BLCL cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

-

Wash cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL. If using Matrigel, resuspend cells in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each NSG mouse.

3. Treatment Regimen:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). This typically occurs around day 8 post-implantation.[3]

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound at a concentration for a final dose of 20 mg/kg.

-

Administer this compound (20 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.

4. Monitoring and Endpoint:

-

Monitor animal health and body weight daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the predetermined endpoint size.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

Caption: Workflow for a xenograft mouse model to test this compound efficacy.

Protocol 2: In Vitro Lymphoma Cell Viability Assay

This protocol details the methodology to assess the dose-dependent effect of this compound on the viability and proliferation of lymphoma cell lines.

1. Materials and Reagents:

-

DLBCL cell lines (e.g., SU-DHL8, TMD8).[3]

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin).

-

This compound compound, dissolved in DMSO to create a stock solution.

-

Cell viability reagent (e.g., MTS, WST-8, or CellTiter-Glo®).

-

96-well clear or opaque-walled microplates.

-

Multichannel pipette.

-

Plate reader (spectrophotometer or luminometer).

2. Experimental Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).

-

Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. Suggested concentration range for this compound: 0.1 µM to 10 µM.[1]

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

3. Data Analysis:

-

Subtract the background reading (medium only) from all values.

-

Normalize the results by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

References

Application Notes and Protocols for IT-901 Administration in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-901 is a novel small molecule inhibitor targeting the c-Rel and p65 subunits of the nuclear factor-kappa B (NF-κB) transcription factor complex.[1][2] Constitutive activation of the NF-κB signaling pathway is a hallmark of various hematologic malignancies, including B-cell lymphomas, where it drives tumor cell proliferation, survival, and drug resistance.[1][3] this compound has demonstrated potent anti-tumor activity in preclinical xenograft models of human B-cell lymphomas by blocking NF-κB-mediated oxidative stress responses and inducing apoptosis.[1][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft studies.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the DNA binding of c-Rel and p65, two key components of the canonical NF-κB pathway.[1][5] In normal physiological conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by various oncogenic signals, IκB proteins are degraded, allowing NF-κB dimers to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][3] By preventing the nuclear activity of c-Rel and p65, this compound effectively downregulates the expression of pro-survival genes, leading to the induction of apoptosis in malignant B-cells.[6][7]

Data Presentation

In Vivo Efficacy of this compound in a Human EBV-Induced B-Cell Lymphoma Xenograft Model

Quantitative data from in vivo xenograft studies with this compound is not extensively available in the public domain. However, published research has demonstrated the potent anti-tumor efficacy of this compound in a xenograft model of human Epstein-Barr virus (EBV)-induced B-cell lymphoma.[1] In these studies, administration of this compound at a dose of 20 mg/kg daily via intraperitoneal injection resulted in significant inhibition of tumor growth compared to vehicle-treated control animals.[1] Immunohistochemical analysis of tumor tissues from treated mice revealed reduced nuclear localization of the p65 subunit and an increase in cleaved Caspase-3, confirming the on-target activity and apoptosis-inducing effect of this compound in vivo.[4]

Table 1: Summary of a Representative In Vivo Xenograft Study with this compound

| Parameter | Details |

| Cell Line | Human Epstein-Barr virus-induced B-lymphoblastoid cell line (EBV-BLCL)[1] |

| Mouse Strain | Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or similar immunocompromised strain[1] |

| Tumor Implantation | 5 x 10^6 EBV-BLCL cells in 100 µL of sterile PBS, injected subcutaneously into the flank of each mouse[1] |

| Treatment Group | This compound, 20 mg/kg, administered daily via intraperitoneal (i.p.) injection[1] |

| Control Group | Vehicle control, administered daily via intraperitoneal (i.p.) injection |

| Treatment Start | Day 8 post-tumor cell implantation[1] |

| Primary Endpoint | Tumor volume, measured bi-weekly with calipers |

| Secondary Endpoints | Body weight, overall survival, and biomarker analysis of tumor tissue (e.g., p65 nuclear localization, cleaved Caspase-3) |

| Observed Outcome | Significant tumor growth inhibition in the this compound treated group compared to the vehicle control group[1] |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous B-Cell Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human B-cell lymphoma cell line.

Materials:

-

Human B-cell lymphoma cell line (e.g., EBV-BLCL, TMD8)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

-

6-8 week old female immunocompromised mice (e.g., NOD/SCID, NSG)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the B-cell lymphoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

-

Adjust the cell concentration to 5 x 10^7 cells/mL in sterile PBS.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the injection site on the right flank of each mouse.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the prepared site.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth starting from day 4-5 post-implantation.

-

Measure the tumor dimensions (length and width) using calipers two to three times per week.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[8]

-

Monitor the body weight and overall health of the mice throughout the study.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Protocol 2: Administration of this compound in a Xenograft Model

This protocol outlines the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound compound

-

Vehicle for solubilization (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Note: The exact vehicle for this compound has not been explicitly stated in the reviewed literature; this is a common vehicle for similar small molecules in preclinical studies).

-

Sterile syringes and needles (27-30 gauge)

-

Tumor-bearing mice from Protocol 1.

Procedure:

-

Preparation of this compound Formulation:

-

On each treatment day, prepare a fresh solution of this compound.

-

Calculate the required amount of this compound based on the number of mice and the target dose (20 mg/kg).

-

Dissolve the this compound powder in the vehicle to the desired final concentration. For example, for a 20g mouse receiving a 20 mg/kg dose in a 100 µL injection volume, the concentration would be 4 mg/mL.

-

Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be required.

-

-

Administration of this compound:

-

Weigh each mouse to determine the precise injection volume.

-

Administer the this compound solution or vehicle control via intraperitoneal injection.

-

Continue daily administration for the duration of the study as defined by the experimental design.

-

-

Data Collection and Analysis:

-

Continue to monitor tumor volume and body weight as described in Protocol 1.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for p65, cleaved Caspase-3, or gene expression analysis of NF-κB target genes).

-

Analyze the data by comparing the tumor growth rates and survival between the this compound treated and vehicle control groups using appropriate statistical methods.

-

Mandatory Visualizations

References

- 1. Characterization of a c-Rel Inhibitor That Mediates Anticancer Properties in Hematologic Malignancies by Blocking NF-κB-Controlled Oxidative Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of RelB-targeting small-molecule inhibitors of non-canonical NF-κB signaling with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are c-Rel inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dose-Response Analysis of IT-901 in Leukemia Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IT-901 is a novel, selective inhibitor of the NF-κB signaling pathway, specifically targeting the RELA/p65 and c-Rel subunits.[1][2] This pathway is constitutively activated in various malignancies, including Chronic Lymphocytic Leukemia (CLL) and Richter Syndrome (RS), promoting cell survival and proliferation.[2][3] this compound has demonstrated potent pro-apoptotic activity in preclinical models of these leukemias by interrupting NF-κB transcriptional activity.[1][2] This document provides a detailed overview of the dose-response effects of this compound on leukemia cells, protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the transcriptional activity of NF-κB.[2] This inhibition leads to a cascade of events within the cancer cell, including an increase in mitochondrial reactive oxygen species (mROS), which in turn damages mitochondria and limits oxidative phosphorylation and ATP production.[2] This metabolic disruption ultimately triggers the intrinsic apoptotic pathway.[2] Furthermore, this compound has been shown to downregulate the expression of the anti-apoptotic protein XIAP and upregulate the pro-apoptotic protein Bim.[1] Notably, this compound also impacts the tumor microenvironment by suppressing NF-κB signaling in supportive stromal cells, thereby disrupting their pro-survival signals to leukemia cells.[1]

Caption: this compound inhibits NF-κB, leading to mitochondrial dysfunction and apoptosis.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on apoptosis in primary CLL cells and representative leukemia cell lines.

Table 1: Apoptosis in Primary CLL Cells

| This compound Concentration (µM) | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) |

| Vehicle Control | Baseline | Baseline |

| 5 | Significant Increase | Further Increase |

| 10 | Dose-Dependent Increase | Dose-Dependent Increase |

| 20 | Greater Dose-Dependent Increase | Greater Dose-Dependent Increase |

Data is a qualitative summary based on published findings indicating a time- and dose-dependent increase in apoptosis starting at 5 μM.[2]

Table 2: Apoptosis in Leukemia Cell Lines (Mec-1 and OSU-CLL)

| This compound Concentration (µM) | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) |

| Vehicle Control | Baseline | Baseline |

| 2.5 | Noticeable Increase | Significant Increase |

| 5 | Significant Increase | Strong Increase |

| 10 | Strong Increase | Very Strong Increase |

This table represents a summary of dose-dependent apoptosis observed in CLL cell line models.[1]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.

Caption: Workflow for analyzing apoptosis via Annexin V/PI staining.

Materials:

-

Leukemia cell lines (e.g., Mec-1, OSU-CLL) or primary CLL cells

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in appropriate culture plates.

-

Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle control (DMSO) for 24 and 48 hours.

-

Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of changes in protein expression (e.g., XIAP, Bim, Caspases) following this compound treatment.

Materials:

-

Treated and untreated leukemia cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-Bim, anti-cleaved Caspase-3, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Use Actin as a loading control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Leukemia cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

Procedure:

-

Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.

-

Cell Harvesting: Collect cells by centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: this compound inhibits NF-κB, leading to apoptosis and potential cell cycle arrest.

Conclusion

This compound is a promising therapeutic agent that selectively induces apoptosis in leukemia cells through the inhibition of the NF-κB pathway. The provided protocols offer a framework for researchers to conduct dose-response analyses and further investigate the cellular and molecular effects of this compound. The dose-dependent induction of apoptosis, coupled with its selectivity for cancer cells, underscores the potential of this compound as a novel treatment strategy for CLL and other related malignancies.[1][2]

References

Application Notes and Protocols for Studying T-Cell Activation with IT-901

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT-901 is a novel, selective inhibitor of the Nuclear Factor-kappa B (NF-κB) transcription factor, specifically targeting the c-Rel and p65 (RelA) subunits.[1][2][3][4] In the canonical NF-κB signaling pathway, these subunits are critical for regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[5][6] T-cell activation, a cornerstone of the adaptive immune response, is heavily dependent on the NF-κB pathway. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade culminates in the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα).[1][6] This targets IκBα for degradation, allowing c-Rel/p65 heterodimers to translocate to the nucleus and initiate the transcription of key genes required for T-cell proliferation, differentiation, and cytokine production.[2][3]

Given its targeted mechanism, this compound serves as a powerful tool for elucidating the specific roles of the c-Rel/p65 axis in T-cell biology. These application notes provide detailed protocols for using this compound to study its effects on T-cell activation, proliferation, and cytokine secretion. While this compound has been noted for its low toxicity in normal T lymphocytes, its ability to inhibit NF-κB makes it an effective modulator of T-cell responses for research purposes.[4][7]

Mechanism of Action of this compound

This compound functions by binding to the NF-κB complex within the cytosol, leading to the global degradation of the complex, including the p65 and p50 subunits, as well as the inhibitory subunit IκB.[1] This action prevents the nuclear translocation of the transcriptionally active p65 and c-Rel subunits, thereby blocking NF-κB-mediated gene expression.[1][2] This targeted inhibition allows researchers to dissect the downstream consequences of blocking this specific signaling node in the T-cell activation cascade.

Data Presentation

The following tables summarize representative quantitative data on the effects of c-Rel/p65 inhibition on T-cell functions. Note that specific IC50 values for this compound on T-cell proliferation are not widely published; therefore, data for a structurally distinct, but functionally similar, selective c-Rel/p65 inhibitor (CM101) is provided as a reference for potency.[8] Data on the inhibition of NF-κB signaling by the immunosuppressant Tacrolimus is also included to illustrate the quantitative effects on the pathway.[9]

Table 1: Potency of a Selective c-Rel/p65 Inhibitor (CM101) on NF-κB DNA Binding

| NF-κB Subunit | IC50 for DNA Binding Inhibition (µM) |

|---|---|

| p65 (RelA) | ~10[8] |

| c-Rel | ~10[8] |

| p50 | >20[8] |

Table 2: Effect of NF-κB Pathway Inhibition on T-Cell Activation Markers

| Treatment | Target | T-Cell Subset | % Inhibition of NF-κB (p65) Phosphorylation | % Inhibition of NF-κB DNA Binding |

|---|---|---|---|---|

| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD3+ | 55%[9] | 55%[9] |

| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD4+ | 56%[9] | - |

| Tacrolimus (10 ng/mL) | Calcineurin/NF-κB | CD8+ | 51%[9] | - |

Table 3: Expected Qualitative Effects of this compound on T-Cell Cytokine Production